

Calendulaglycoside B vs Calendulaglycoside A activity

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Compound Focus: Calendulaglycoside B

CAS No.: 126577-19-3

Cat. No.: S2690641

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Activity Comparison at a Glance

Activity / Property	Calendulaglycoside A	Calendulaglycoside B
Anti-inflammatory (ID ₅₀)	0.20 mg/ear [1] [2]	0.20 mg/ear [1] [2]
Anti-tumor promotion (EBV-EA)	Moderate inhibition (IC ₅₀ 471-487 mol ratio/32 pmol TPA) [1] [2]	Moderate inhibition (IC ₅₀ 471-487 mol ratio/32 pmol TPA) [1] [2]
Antiviral (SARS-CoV-2)	Strong inhibition ; superior binding to M ^{pro} vs. reference inhibitor [3] [4]	Information not available in search results
Cytotoxic (NCI Panel)	Not the most potent in the study [1]	Not the most potent in the study [1]
General Role	Contributes to anti-inflammatory activity [5]	Contributes to anti-inflammatory activity [5]

Detailed Experimental Data and Protocols

The quantitative data in the table above comes from specific experimental models. Here is a detailed breakdown of the methodologies.

Anti-inflammatory Activity

- **Experimental Protocol:** The inhibitory activity against **12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation** in mice was evaluated. Compounds were applied to the ears of mice, and the inflammation was measured. The **ID₅₀** (dose that causes 50% inhibition of inflammation) was determined to be **0.20 mg per ear** for both Calendulaglycoside A and B [1] [2].

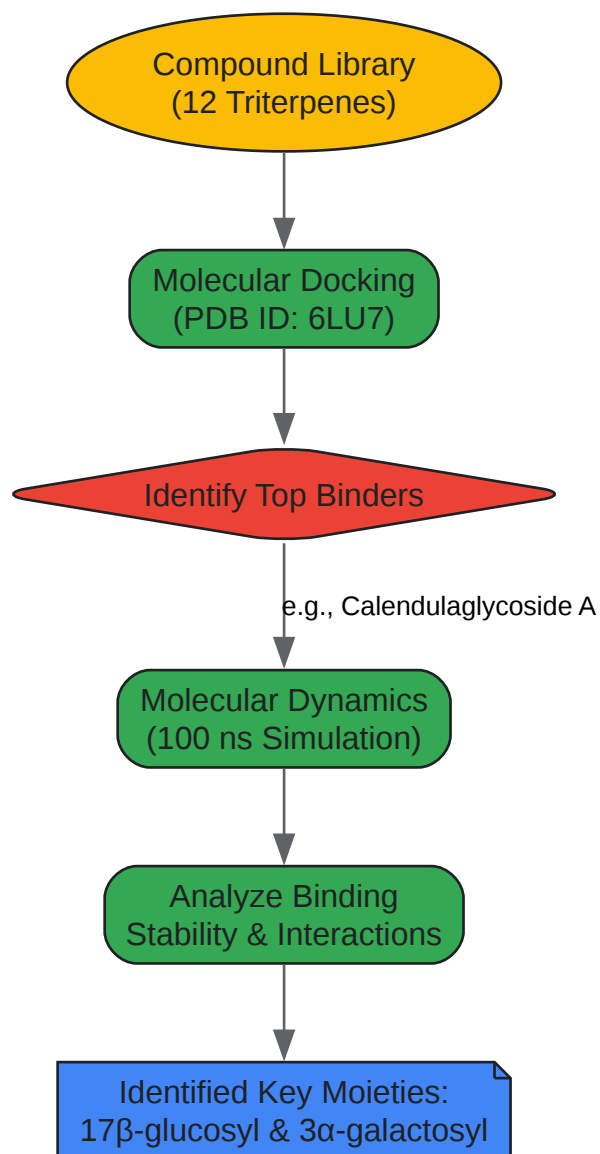
Anti-tumor-promoting Activity

- **Experimental Protocol:** The inhibitory effects on **Epstein-Barr virus early antigen (EBV-EA) activation** induced by TPA were tested. This is a primary screening test for compounds that might inhibit tumor promotion. Both compounds showed **moderate inhibitory effects** with IC₅₀ values in the range of **471-487 mol ratio/32 pmol TPA** [1] [2].

Antiviral Activity (SARS-CoV-2)

- **Experimental Protocol:** The activity was assessed through **computational studies** targeting the SARS-CoV-2 main protease (M^{Pro}), a crucial enzyme for viral replication [3] [4].
 - **Molecular Docking:** The binding affinity of isolated compounds to the M^{Pro} (PDB ID: 6LU7) was calculated and compared to a co-crystallized inhibitor (N3).
 - **Molecular Dynamics (MD) Simulation:** A **100 ns MD simulation** was performed for the most promising compounds to assess the stability of the ligand-protease complex in an explicit solvent model.
- **Key Findings for Calendulaglycoside A:**
 - It achieved a **superior binding score** than the N3 inhibitor in molecular docking [3] [4].
 - MD simulations demonstrated its **preferential stability** within the M^{Pro} binding pocket over the N3 inhibitor beyond 40 ns [3] [4].
 - The **17β-glucosyl and carboxylic 3α-galactosyl moieties** were identified as critical for binding via high electrostatic interactions [3] [4].

The following diagram illustrates this computational workflow:



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Key Insights for Researchers

- **Promising Antiviral Target:** Calendulaglycoside A stands out for its potential as a **SARS-CoV-2 M^{pro} inhibitor** guided by robust computational data, suggesting a direction for future experimental validation [3] [4].
- **Shared Anti-inflammatory Profile:** Both compounds demonstrate **equivalent potency** in the TPA-induced inflammation model, indicating a common mechanism of action for this specific activity [1] [2].
- **Knowledge Gap:** The search results reveal a significant lack of experimental data on **Calendulaglycoside B's** antiviral properties and other specific activities, highlighting an area for

future research.

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References

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